4-bromo-1H-1,2,3-triazole
Overview
Description
Synthesis Analysis
The synthesis of 4-bromo-1H-1,2,3-triazoles involves regioselective processes. A noted method includes the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of K2CO3 in DMF, leading to the formation of 2-substituted 4-bromo-1,2,3-triazoles. This method facilitates the efficient synthesis of 2,4,5-trisubstituted triazoles through subsequent Suzuki cross-coupling reactions. Moreover, the bromotriazoles can be reduced by hydrogenation to produce 2,4-disubstituted triazoles, showcasing the versatility in functional group modification (Xiaojun Wang et al., 2009).
Scientific Research Applications
Therapeutic Applications : Triazole derivatives, including 4-bromo-1H-1,2,3-triazole, have been extensively studied for their broad range of biological activities. These activities include anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Additionally, they show activity against several neglected diseases (Ferreira et al., 2013).
Electron-Releasing and Electron-Attracting Properties : Studies have investigated the electron-releasing power of a singly bound nitrogen atom and the electron-attracting power of a doubly bound nitrogen atom when present in the same five-membered ring, like in 4-bromo-1H-1,2,3-triazole. This research contributes to a deeper understanding of the reactivity of such compounds (Barlin, 1967).
Synthesis and Functional Material Applications : The synthesis of dibromo-triazoles and their amino derivatives, including compounds like 4-bromo-1H-1,2,3-triazole, has significant implications in medicinal chemistry, bio-conjugation, and materials chemistry due to their high biological activity, low toxicity, and high systemic nature (Yu et al., 2014).
Supramolecular and Coordination Chemistry : The unique combination of facile accessibility and diverse supramolecular interactions of 1,2,3-triazoles, like 4-bromo-1H-1,2,3-triazole, has led to applications in supramolecular and coordination chemistry. These compounds can form complex structures and have potential in anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).
Antimicrobial Activities : Triazole compounds have been synthesized and evaluated for their antimicrobial activities. This includes research on the antibacterial and antifungal properties of various triazole derivatives, highlighting their potential as therapeutic agents in combating infections (El-Reedy & Soliman, 2020).
Corrosion Inhibition : Triazole Schiff bases, including derivatives of 1,2,3-triazoles, have been studied as corrosion inhibitors on mild steel in acidic media. Their efficiency as inhibitors is influenced by their molecular structure, showcasing their potential in industrial applications (Chaitra et al., 2015).
Antifungal Evaluation : 1,2,3-Triazoles have shown significant antifungal activity against various Candida species. This highlights their potential in developing new antifungal agents (Lima-Neto et al., 2012).
Safety And Hazards
The safety data sheet for 4-bromo-1H-1,2,3-triazole suggests avoiding contact with skin and eyes, and avoiding inhalation and ingestion . It also suggests wearing personal protective equipment and ensuring adequate ventilation . Some potential hazards include respiratory tract irritation, skin irritation, and serious eye irritation .
properties
IUPAC Name |
4-bromo-2H-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BrN3/c3-2-1-4-6-5-2/h1H,(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUQYVZLPNJLES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593663 | |
Record name | 4-Bromo-2H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1H-1,2,3-triazole | |
CAS RN |
40964-56-5, 1988796-00-4 | |
Record name | 4-Bromo-2H-1,2,3-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40593663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Bromo-2H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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